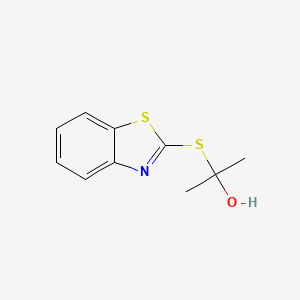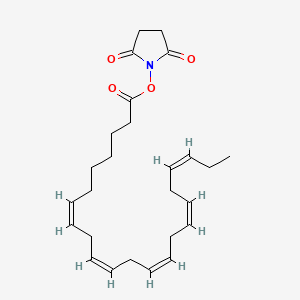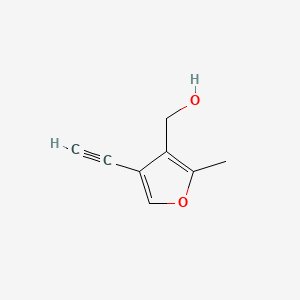
(4-Ethynyl-2-methylfuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynyl-2-methylfuran-3-yl)methanol is an organic compound with the molecular formula C8H8O2 It is a derivative of furan, a heterocyclic organic compound, and contains an ethynyl group and a hydroxymethyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-methylfuran-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the propargyl bromide, forming a nucleophilic acetylide ion.
Nucleophilic Substitution: The acetylide ion then undergoes nucleophilic substitution with 2-methylfuran, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynyl-2-methylfuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield (4-Ethynyl-2-methylfuran-3-yl)carboxylic acid or (4-Ethynyl-2-methylfuran-3-yl)aldehyde.
Reduction: Reduction of the ethynyl group can produce (4-Ethyl-2-methylfuran-3-yl)methanol.
Substitution: Electrophilic substitution can result in halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Ethynyl-2-methylfuran-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethynyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethyl-2-methylfuran-3-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.
(4-Methyl-2-methylfuran-3-yl)methanol: Similar structure but with a methyl group instead of an ethynyl group.
(4-Propynyl-2-methylfuran-3-yl)methanol: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness
(4-Ethynyl-2-methylfuran-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The ethynyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(4-ethynyl-2-methylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H8O2/c1-3-7-5-10-6(2)8(7)4-9/h1,5,9H,4H2,2H3 |
Clave InChI |
VJTRCEGJPHSEPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CO1)C#C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
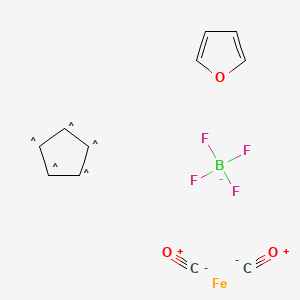
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
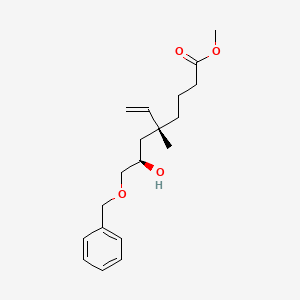
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
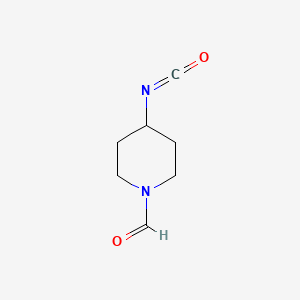


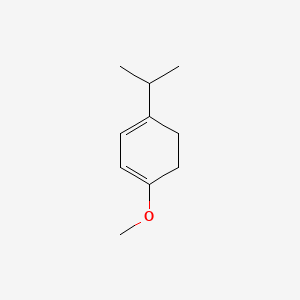

![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
